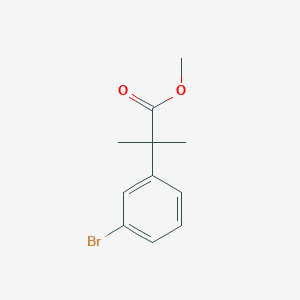

Methyl 2-(3-bromophenyl)-2-methylpropanoate

Overview

Description

“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 80622-53-3 . It has a molecular weight of 243.1 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources .Scientific Research Applications

Synthesis and Crystal Structure

- Methyl 2-(3-bromophenyl)-2-methylpropanoate has been used in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds, including derivatives of this compound, were investigated for their cytotoxicity, antiinflammatory, and antibacterial activity. Notably, they exhibited low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potentially suitable for incorporation in prodrugs (Yancheva et al., 2015).

Chemical Reactions and Stereochemistry

- In another study, the compound was involved in the Reformatsky reaction with 2-phenylpropanal, leading to the formation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This study was significant for understanding the stereochemistry of nucleophilic addition reactions (MatsumotoTakashi & FukuiKenji, 1972).

Planar Structure Analysis

- A study on 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, a structurally related compound, revealed a planar structure except for the methyl H atoms. This research contributes to our understanding of the molecular configurations and electronic properties of such compounds (Kang, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound may interact with its targets through a process called transmetalation . This involves the transfer of an organoboron group from boron to a transition metal, such as palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could potentially influence the formation of carbon-carbon bonds .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially facilitate the formation of carbon-carbon bonds .

Action Environment

Similar compounds used in suzuki–miyaura coupling have been noted for their stability and environmentally benign nature .

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647276 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251458-15-8 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.